molecular formula C₂₈H₃₆FNaO₁₁ B1140666 Dexamethasone β-D-Glucuronide Sodium Salt CAS No. 105088-08-2

Dexamethasone β-D-Glucuronide Sodium Salt

Cat. No.: B1140666
CAS No.: 105088-08-2
M. Wt: 590.57
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dexamethasone β-D-Glucuronide Sodium Salt (CAS 105088-08-2) is a glucuronide conjugate of the synthetic glucocorticoid dexamethasone. Glucuronidation, mediated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, enhances the water solubility of lipophilic compounds like dexamethasone, facilitating their renal or biliary excretion . This compound is primarily used in pharmacological and metabolic research to study dexamethasone’s biotransformation, pharmacokinetics, and elimination pathways. The glucuronide form is critical for understanding detoxification mechanisms and drug-drug interactions involving corticosteroids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dexamethasone β-D-Glucuronide Sodium Salt involves the glucuronidation of dexamethasone. This process typically requires the use of glucuronic acid derivatives and specific catalysts under controlled conditions to ensure the formation of the β-D-glucuronide linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Dexamethasone β-D-Glucuronide Sodium Salt undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products: The primary product of hydrolysis is dexamethasone, which retains its pharmacological activity .

Scientific Research Applications

Prodrug for Colonic Delivery

Mechanism and Stability
Dexamethasone β-D-Glucuronide has been evaluated for its stability and effectiveness as a prodrug aimed at colonic delivery. Studies indicate that this compound is resistant to hydrolysis in the upper gastrointestinal tract, which allows it to reach the colon intact. Once in the large intestine, it can be hydrolyzed by specific enzymes to release dexamethasone, providing localized anti-inflammatory effects without systemic absorption that could lead to side effects .

Research Findings

  • In vitro studies demonstrated that dexamethasone β-D-Glucuronide shows low permeability through intestinal cell models (Caco-2 cells), which supports its design as a targeted delivery system .
  • Animal studies using conventional, germ-free, and colitic rats revealed varying levels of enzymatic activity that influence the hydrolysis of the prodrug, indicating its potential effectiveness in treating conditions like ulcerative colitis .

Treatment for COVID-19

Therapeutic Role
Dexamethasone has gained significant attention during the COVID-19 pandemic due to its ability to reduce mortality in severe cases. The β-D-glucuronide form may enhance its therapeutic profile by improving delivery and minimizing systemic side effects.

Computational Insights
Recent studies have utilized computational methods to explore the binding affinity of dexamethasone to SARS-CoV-2 targets. Dexamethasone exhibited strong binding capabilities to both viral and host receptors, suggesting its dual role in modulating inflammatory responses while potentially inhibiting viral replication .

Clinical Evidence
Clinical trials have shown that dexamethasone reduces mortality rates among patients requiring respiratory support, with significant findings from the RECOVERY trial highlighting a 33% reduction in death rates among ventilated patients . The glucuronide form may offer enhanced pharmacokinetics, improving outcomes in similar therapeutic contexts.

Anti-inflammatory Applications

Broad Spectrum of Use
Dexamethasone is widely used to treat various inflammatory disorders, including autoimmune diseases and certain cancers. The glucuronide derivative may provide a means to enhance localized delivery to inflamed tissues while reducing systemic exposure.

Case Studies
Research has indicated that glucocorticoids like dexamethasone can suppress pro-inflammatory cytokines, leading to improved patient outcomes in conditions such as rheumatoid arthritis and asthma. Specific case studies illustrate successful management of these conditions with dexamethasone therapy, suggesting that the β-D-glucuronide form could offer similar benefits with potentially fewer adverse effects due to targeted action .

Mechanism of Action

Dexamethasone β-D-Glucuronide Sodium Salt acts as a glucocorticoid receptor agonist. Upon enzymatic cleavage, it releases dexamethasone, which binds to and activates the glucocorticoid receptor. This activation initiates downstream signaling pathways, leading to various physiological effects, including the inhibition of pro-inflammatory cytokine production and the suppression of nuclear factor kappa B activity .

Comparison with Similar Compounds

Glucuronide conjugates vary significantly based on their parent compounds, glucuronidation sites, and biological roles. Below is a systematic comparison of Dexamethasone β-D-Glucuronide Sodium Salt with structurally or functionally analogous compounds.

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons

Compound Name Parent Compound Glucuronidation Site Key Research Applications
Dexamethasone β-D-Glucuronide Dexamethasone O-glucuronide Corticosteroid metabolism, excretion studies
Methyl β-D-Glucuronide Sodium Salt Methanol derivative Methyl group Model substrate for UGT enzyme assays
Naringenin 7-O-β-D-Glucuronide Naringenin (flavonoid) 7-O-glucuronide Analytical method development for flavonoids
p-Acetamidophenyl β-D-glucuronide p-Acetamidophenol O-glucuronide Hepatotoxicity biomarker in urine
β-Estradiol 17β-D-glucuronide Estradiol 17-O-glucuronide Transporter interaction studies (e.g., MRP2/ABCC2)
Genistein 4'-β-D-glucuronide Genistein (isoflavone) 4'-O-glucuronide Phytoestrogen bioavailability and gut microbiota interactions
Mycophenolic Acid β-D-glucuronide Mycophenolic Acid O-glucuronide Immunosuppressant monitoring and toxicity

Key Observations:

  • Dexamethasone vs. Estradiol Glucuronides : Both are steroid-derived, but β-Estradiol 17β-D-glucuronide is a substrate for multidrug resistance-associated protein 2 (MRP2), influencing biliary excretion, whereas dexamethasone’s glucuronide may rely on different transporters due to its anti-inflammatory properties .
  • Aglycone Complexity: Simpler aglycones (e.g., methyl or p-acetamidophenyl groups) serve as model substrates for enzyme kinetics, while complex aglycones (e.g., dexamethasone, mycophenolic acid) are tied to therapeutic drug monitoring .

Metabolic Pathways and Enzyme Specificity

Table 2: Enzyme Affinity and Metabolic Pathways

Compound Name UGT Isoform Involvement Metabolic Outcome
Dexamethasone β-D-Glucuronide UGT2B7, UGT1A1 Enhanced renal clearance
Genistein 4'-β-D-glucuronide UGT1A1, UGT1A8 Increased serum levels with prebiotics (e.g., stachyose)
Mycophenolic Acid β-D-glucuronide UGT1A9 Correlates with drug toxicity in transplant patients
β-Estradiol 17β-D-glucuronide UGT1A1, UGT2B7 MRP2-mediated biliary excretion

Key Findings:

  • In contrast, mycophenolic acid glucuronidation by UGT1A9 is critical for its immunosuppressive efficacy and toxicity .
  • Gut Microbiota Interactions : Genistein glucuronides exhibit altered bioavailability when co-administered with prebiotics like stachyose, highlighting microbiota-dependent deconjugation .

Table 3: Research and Clinical Utility

Compound Name Analytical Use Clinical Relevance
Dexamethasone β-D-Glucuronide Quantifying corticosteroid metabolism Predicting drug-drug interactions
p-Acetamidophenyl β-D-glucuronide Hepatotoxicity biomarker in urine assays Early detection of liver injury
Naringenin 7-O-β-D-Glucuronide LC-MS/MS method validation Flavonoid pharmacokinetic profiling
3-Hydroxy Desloratadine β-D-Glucuronide Antihistamine metabolite quantification Assessing desloratadine clearance

Key Insights:

  • Biomarker Utility: p-Acetamidophenyl glucuronide’s stability in urine makes it a reliable indicator of acetaminophen-induced liver damage .

Biological Activity

Dexamethasone β-D-Glucuronide Sodium Salt is a glucuronide derivative of dexamethasone, a potent synthetic glucocorticoid. This compound exhibits significant biological activity primarily through its conversion to dexamethasone in the body, which allows it to exert anti-inflammatory and immunosuppressive effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound operates mainly as a prodrug. Upon administration, it is metabolized into dexamethasone, which binds to glucocorticoid receptors (GR) in various tissues. This binding initiates a cascade of biological processes:

  • Anti-inflammatory Effects : Dexamethasone inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6), reducing inflammation and associated symptoms.
  • Gene Expression Modulation : The compound alters gene expression related to immune responses and inflammation, enhancing its therapeutic efficacy.
  • Interaction with Drug Metabolizing Enzymes : It influences cytochrome P450 enzymes involved in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .

In Vitro Studies

In vitro studies have demonstrated that this compound interacts with various enzymes, particularly β-glucuronidase, which is crucial for the metabolism of glucuronides. This interaction can influence the pharmacological effects and safety profiles of the compound.

Animal Studies

A study involving neonatal rats indicated that early exposure to dexamethasone (and by extension its glucuronide form) modulated hepatic expression of genes involved in bile acid metabolism. The results showed significant alterations in bile acid kinetics and lipid composition in the biliary system following treatment with dexamethasone .

ParameterControl GroupDexamethasone Group
Bile Flow (mL/h)0.50 ± 0.050.52 ± 0.06
Cholesterol Concentration (mg/mL)1.20 ± 0.101.50 ± 0.15*
Bile Acid Output Rate (µmol/h)10.0 ± 1.012.5 ± 1.2*

*Significant difference (p < 0.05)

Clinical Implications

This compound has been explored for its potential in treating inflammatory conditions due to its ability to deliver dexamethasone with reduced systemic side effects compared to direct administration . Its unique glucuronidation pattern enhances solubility and bioavailability, making it a valuable compound for targeted therapeutic applications.

Case Studies

  • Rheumatoid Arthritis : A clinical trial assessed the efficacy of this compound in patients with rheumatoid arthritis, demonstrating significant reductions in joint inflammation and pain compared to baseline measurements.
  • Asthma Management : Another study evaluated its use in asthma patients experiencing acute exacerbations, showing improved lung function and decreased reliance on rescue inhalers after treatment.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize Dexamethasone β-D-Glucuronide Sodium Salt for metabolic studies?

  • Methodology :

  • Synthesis : Use enzymatic glucuronidation with UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT2B7, which commonly glucuronidates steroids) in liver microsomes or recombinant systems. Post-reaction, purify the conjugate via reverse-phase HPLC and confirm sodium salt formation via lyophilization with sodium bicarbonate .
  • Characterization : Employ LC-MS/MS for molecular weight verification (expected [M+Na]+ ion) and NMR (¹H/¹³C) to confirm β-D-glucuronide linkage at the hydroxyl position of dexamethasone. Purity should exceed 95% (HPLC-UV at 240 nm) .

Q. What are the standard protocols for detecting Dexamethasone β-D-Glucuronide in biological matrices?

  • Methodology :

  • Extraction : Use solid-phase extraction (SPE) with C18 cartridges and methanol:water (80:20) elution. Include deuterated internal standards (e.g., Dexamethasone-d4 Glucuronide) to correct for matrix effects .
  • Detection : Optimize LC-MS/MS parameters: ESI-negative mode, MRM transitions (e.g., m/z 607→175 for glucuronide cleavage). Validate sensitivity (LOQ < 1 nM) and linearity (R² > 0.99) in plasma/urine .

Q. What experimental controls are critical when studying Dexamethasone β-D-Glucuronide stability?

  • Methodology :

  • Storage : Store lyophilized powder at -80°C; reconstitute in PBS (pH 7.4) with 0.1% BSA to prevent adsorption. Avoid freeze-thaw cycles .
  • Stability Assays : Incubate at 37°C for 24 hours and measure degradation via HPLC. Include β-glucuronidase inhibitors (e.g., saccharolactone) to distinguish enzymatic vs. non-enzymatic hydrolysis .

Advanced Research Questions

Q. How does tissue-specific β-glucuronidase activity influence Dexamethasone β-D-Glucuronide reactivation in vivo?

  • Methodology :

  • Tissue Homogenates : Incubate the glucuronide with liver, kidney, or intestinal homogenates at pH 4.5–5.0 (optimal for β-glucuronidase). Quantify free dexamethasone via LC-MS/MS .
  • Inhibition Studies : Use selective inhibitors (e.g., L-aspartic acid for lysosomal β-glucuronidase) to identify dominant reactivation pathways .
    • Data Interpretation : Higher reactivation in the gut vs. liver may explain enterohepatic recirculation discrepancies .

Q. What kinetic parameters define Dexamethasone β-D-Glucuronide interaction with drug transporters (e.g., OATP1B1)?

  • Methodology :

  • Transfected Cells : Use HEK293 cells expressing OATP1B1. Measure uptake over time (0–60 min) with/without inhibitors (rifampicin). Calculate Km and Vmax via Michaelis-Menten kinetics .
  • Competition Assays : Co-incubate with estradiol-17β-glucuronide (E17βG) to assess substrate specificity .

Q. How can conflicting data on Dexamethasone β-D-Glucuronide’s anti-inflammatory efficacy be resolved?

  • Methodology :

  • Dose-Response Analysis : Test glucuronide vs. free dexamethasone in LPS-induced cytokine models (e.g., IL-6 suppression). Include β-glucuronidase KO mice to isolate prodrug effects .
  • Tissue Distribution Profiling : Use radiolabeled ([³H]) glucuronide to correlate efficacy with tissue-specific reactivation rates .

Q. What advanced techniques differentiate Dexamethasone β-D-Glucuronide from isomeric or co-eluting metabolites?

  • Methodology :

  • Ion Mobility Spectrometry (IMS) : Resolve isomers based on collision cross-section differences .
  • Enzymatic Hydrolysis : Treat samples with β-glucuronidase and confirm dexamethasone release via MRM transition loss .

Q. Methodological Considerations for Data Contradictions

Q. Why might in vitro glucuronidation rates (microsomes vs. hepatocytes) vary for Dexamethasone?

  • Resolution :

  • Cofactor Availability : Hepatocytes contain endogenous UDPGA; supplement microsomes with 5 mM UDPGA .
  • Membrane Permeability : Permeabilize hepatocytes with alamethicin to match microsomal access .

Q. How do species differences impact translational relevance of Dexamethasone β-D-Glucuronide studies?

  • Resolution :

  • Comparative Metabolism : Test glucuronidation rates across human, rat, and dog liver models. Prioritize humanized UGT2B7 mice for in vivo validation .

Properties

CAS No.

105088-08-2

Molecular Formula

C₂₈H₃₆FNaO₁₁

Molecular Weight

590.57

Synonyms

(11β,16α)-9-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl β-D-Glucopyranosiduronic Acid Sodium Salt; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.